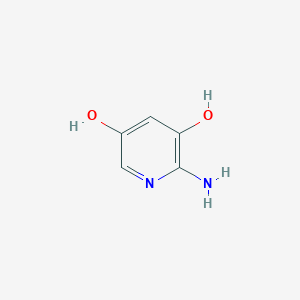
2-Aminopyridine-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopyridine-3,5-diol is an organic compound with the molecular formula C5H6N2O2 It is a derivative of aminopyridine, characterized by the presence of amino and hydroxyl groups at the 2, 3, and 5 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,5-diol typically involves the selective functionalization of pyridine derivatives. One common method is the copper-catalyzed selective C–N bond formation at the C-5 position of 2-amino-5-halopyridine, which can be extended to 2-hydroxy-5-halopyridine . This method provides high yields and is operationally simple and economically attractive.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process includes chloridization, diazotization, and subsequent reactions to introduce the amino and hydroxyl groups at the desired positions . These methods are designed to be scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Aminopyridine-3,5-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminopyridine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
2-Aminopyridine: A simpler derivative with only an amino group at the 2-position.
2-Hydroxy-5-halopyridine: A related compound with hydroxyl and halogen substituents.
2-Aminopyrimidine: A structurally similar compound with a pyrimidine ring instead of pyridine.
Uniqueness: 2-Aminopyridine-3,5-diol is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-aminopyridine-3,5-diol |
InChI |
InChI=1S/C5H6N2O2/c6-5-4(9)1-3(8)2-7-5/h1-2,8-9H,(H2,6,7) |
InChI Key |
VUAJNYDXOOVQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

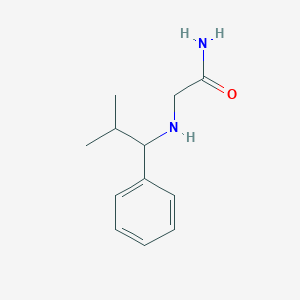
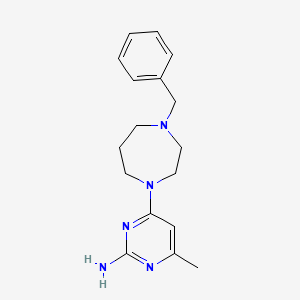
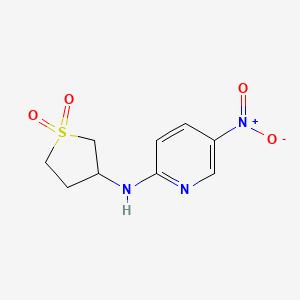
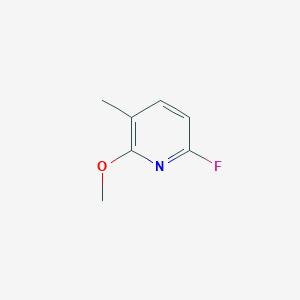

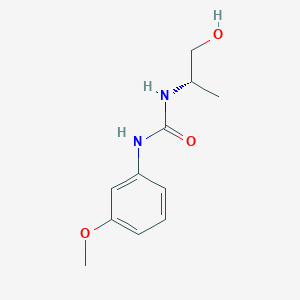
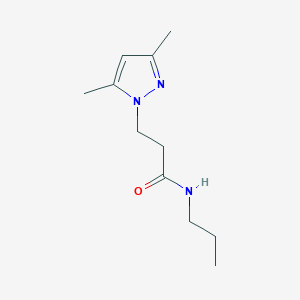
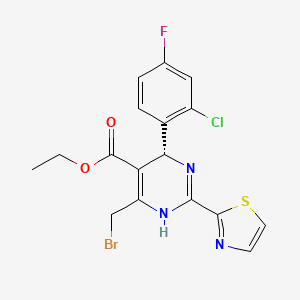
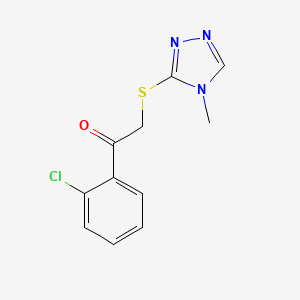
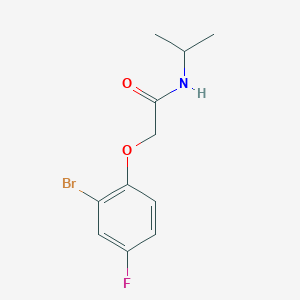
![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)
![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
